![molecular formula C28H21N3OS B444797 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE](/img/structure/B444797.png)
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is a complex organic compound with a molecular formula of C28H21N3OS and a molecular weight of 447.55 g/mol . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a naphthylacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves several steps. One common method includes the reaction of 4,6-diphenyl-2-pyrimidinethiol with 2-naphthylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed .
Analyse Des Réactions Chimiques
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of simpler amides or thiols .
Applications De Recherche Scientifique
2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mécanisme D'action
The mechanism of action of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE include:
- 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-naphthyl)acetamide
- 2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(2-phenyl)acetamide
- 2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(2-thienyl)acetamide
These compounds share similar structural features but differ in the substituents on the pyrimidine ring or the acetamide moiety. The uniqueness of this compound lies in its specific combination of phenyl and naphthyl groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C28H21N3OS |
|---|---|
Poids moléculaire |
447.6g/mol |
Nom IUPAC |
2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C28H21N3OS/c32-27(29-24-16-15-20-9-7-8-14-23(20)17-24)19-33-28-30-25(21-10-3-1-4-11-21)18-26(31-28)22-12-5-2-6-13-22/h1-18H,19H2,(H,29,32) |
Clé InChI |
CERHGWMHSHWTCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[2-(aminocarbonyl)-3H-benzo[f]chromen-3-ylidene]amino}benzoate](/img/structure/B444714.png)
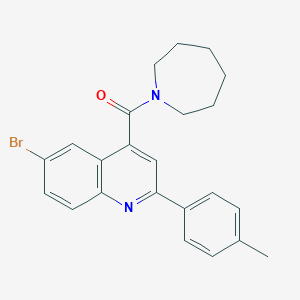
![2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B444718.png)
![1-Benzhydryl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B444721.png)
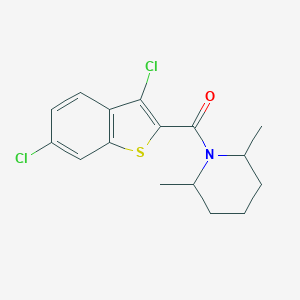
![6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B444723.png)
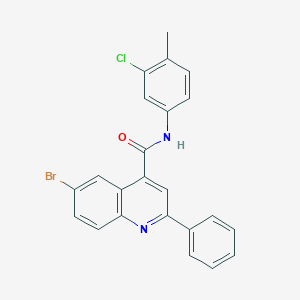

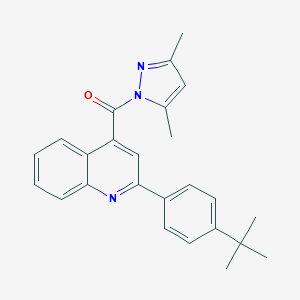
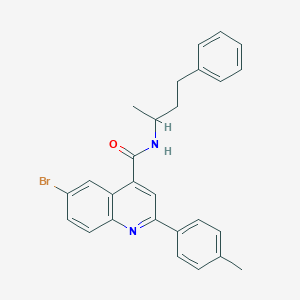
![2-[(2,3-Dimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B444732.png)
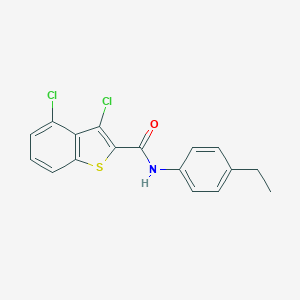
![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B444736.png)
![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B444738.png)
